molecular formula C15H19NO4 B13849580 (3S,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid

(3S,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid

Cat. No.: B13849580
M. Wt: 277.31 g/mol
InChI Key: OBPNUEHVTDHIPJ-OLZOCXBDSA-N
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Description

(3S,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and medicinal chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with a benzyl group, an ethoxycarbonyl group, and a carboxylic acid group. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Ethoxycarbonylation: The ethoxycarbonyl group can be introduced through an esterification reaction using ethyl chloroformate or ethyl bromoacetate.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors for better control over reaction conditions and higher yields. The use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the benzyl group or other substituents with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as benzyl halides, ethyl chloroformate, and carbon dioxide are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation can yield products such as ketones, aldehydes, or carboxylic acids.

    Reduction: Reduction can yield alcohols or aldehydes.

    Substitution: Substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

(3S,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3S,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pyrrolidine ring and its substituents can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The benzyl group and ethoxycarbonyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid
  • (3S,4R)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid
  • (3R,4S)-3-methoxy-4-methylaminopyrrolidine

Uniqueness

(3S,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the benzyl and ethoxycarbonyl groups. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds. The compound’s chiral centers and functional groups make it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(3S,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-2-20-15(19)13-10-16(9-12(13)14(17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/t12-,13+/m1/s1

InChI Key

OBPNUEHVTDHIPJ-OLZOCXBDSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1CN(CC1C(=O)O)CC2=CC=CC=C2

Origin of Product

United States

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